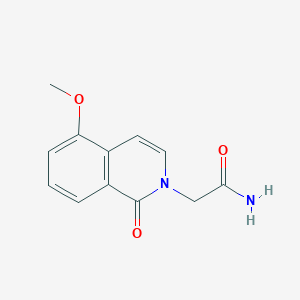

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide

Description

Properties

IUPAC Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9-8(10)5-6-14(12(9)16)7-11(13)15/h2-6H,7H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHKBFMRLWDXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoquinoline moiety with a methoxy group at the 5-position and an acetamide functional group. Its structure is pivotal for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- The compound has been studied for its potential to inhibit various microbial strains. Preliminary studies suggest it may possess significant antibacterial properties.

2. Anticancer Properties

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, potentially through the inhibition of specific enzymes or receptors involved in cell survival.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell proliferation and survival.

Case Studies

Several studies have focused on the biological activity of isoquinoline derivatives similar to this compound:

Comparative Analysis

Comparative studies with related compounds reveal that the presence of the methoxy group enhances solubility and bioactivity:

| Compound | Biological Activity | Notes |

|---|---|---|

| N-mesityl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide | Moderate antimicrobial activity | Lacks methoxy group |

| N-mesityl-2-(5-hydroxy-1-oxoisoquinolin-2(1H)-yl)acetamide | Reduced solubility and bioactivity | Hydroxy group affects interaction |

Comparison with Similar Compounds

Key Observations :

- Methoxy vs.

- Thermal Stability : Higher melting points in phenyl-substituted derivatives (e.g., 3a: 203–205°C) suggest increased crystallinity due to aromatic stacking .

Variations in Acetamide N-Substituents

The N-substituent on the acetamide moiety modulates steric bulk and lipophilicity.

Key Observations :

- Branched vs. Cyclic Substituents : Branched alkyl groups (e.g., 3o) reduce crystallinity, resulting in oily products, while cyclic substituents (e.g., 5i) favor solid formation .

- Chromatographic Behavior: Higher Rf values (e.g., 5i: 0.74) correlate with increased lipophilicity in non-polar solvent systems .

Heterocyclic Modifications

Replacing the isoquinoline core with benzothiazole or indole derivatives introduces distinct bioactivity profiles.

Key Observations :

- Benzothiazole Derivatives : Halogen substituents (Cl, Br) increase melting points (240–260°C) due to molecular rigidity and intermolecular interactions .

Discussion

- Synthetic Flexibility : The target compound and analogs are synthesized via multicomponent reactions (MCRs) or nucleophilic substitutions, enabling rapid diversification .

- Structure-Activity Relationships (SAR) :

- Biological Implications: While benzothiazole-isoquinoline hybrids show anticancer activity, methoxy-substituted isoquinolines may target serotonin or kinase pathways due to structural resemblance to natural alkaloids .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide, and how can reaction conditions be optimized?

- The synthesis typically involves coupling reactions between activated isoquinoline derivatives and acetamide precursors. For example, carbodiimide-mediated coupling under anhydrous conditions (e.g., DMF, 0–5°C) is common . Optimizing reaction time (e.g., 24–48 hours) and stoichiometric ratios (1:1.2 molar ratio of isoquinoline to acetamide) minimizes by-products. Temperature control (room temperature to 60°C) and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) are critical for yields >70% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR resolves structural features like methoxy and acetamide groups (e.g., δ 3.85 ppm for methoxy protons ). FTIR confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Mass spectrometry (ESI/APCI+) verifies molecular weight (e.g., [M+H]+ at m/z 347) . XRD (via SHELX ) determines crystal packing, crucial for confirming stereochemistry.

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Solubility is highest in polar aprotic solvents (DMSO, DMF) and lower in aqueous buffers (PBS, pH 7.4). Stability assays show degradation <5% at -20°C over 6 months but accelerated decomposition at >40°C . Pre-formulation studies recommend lyophilization for long-term storage.

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data during structural elucidation?

- Contradictions in peak splitting (e.g., unexpected multiplicity) may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to resolve coupling networks and confirm connectivity . Cross-validate with XRD crystallography (SHELXL ) to distinguish between tautomers or conformational isomers. For trace impurities, employ HPLC-MS with C18 columns (acetonitrile/water gradients) .

Q. What strategies resolve conflicting bioactivity data across in vitro models?

- Discrepancies in IC₅₀ values (e.g., cancer vs. normal cells) may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CCK-8 assays with triplicate runs . Validate target engagement via molecular docking (Autodock Vina) against predicted receptors like cyclooxygenase-2 or adenosine A2B . Compare results with structurally analogous compounds (e.g., indole-acetamide derivatives ) to identify SAR trends.

Q. How to design experiments to elucidate the mechanism of action using computational methods?

- Perform molecular dynamics simulations (AMBER) to study binding stability at active sites (e.g., kinase domains). Pair with free-energy perturbation calculations to predict affinity changes upon substituent modification . Validate hypotheses via knockdown assays (siRNA) of candidate targets in cell lines . For in vivo relevance, use pharmacokinetic modeling (GastroPlus) to assess bioavailability and metabolite formation.

Data Contradiction Analysis

Q. How to reconcile variations in reported synthetic yields for this compound?

- Yield disparities (e.g., 58% vs. 75%) often arise from purification methods. For example, recrystallization (ethyl acetate/hexane) may recover purer product but lower yields than flash chromatography . Document reaction parameters (e.g., moisture levels, inert gas use) rigorously and compare with literature protocols .

Q. Why do toxicity profiles differ between zebrafish and murine models?

- Species-specific metabolic pathways (e.g., cytochrome P450 isoforms) affect metabolite toxicity. Conduct ADME studies with liver microsomes from both species to identify divergent pathways . Use LC-MS/MS to quantify major metabolites and correlate with histopathology data.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.